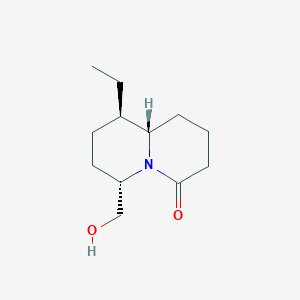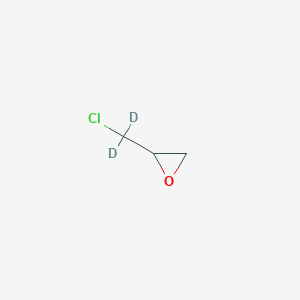
Oxirane,2-(chloromethyl-d2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of epichlorohydrin, where two hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.
准备方法
The synthesis of Oxirane,2-(chloromethyl-d2)- typically involves the deuteration of epichlorohydrin. One common method is the reaction of epichlorohydrin with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable production.
化学反应分析
Oxirane,2-(chloromethyl-d2)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted products.
Ring-Opening Reactions: The oxirane ring can be opened by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction Reactions: It can be oxidized to form glycidol or reduced to form 3-chloro-1,2-propanediol.
科学研究应用
Oxirane,2-(chloromethyl-d2)- is used in various scientific research applications, including:
作用机制
The mechanism of action of Oxirane,2-(chloromethyl-d2)- involves the interaction of the oxirane ring with various nucleophiles. The ring-opening reaction is typically initiated by the nucleophilic attack on the less sterically hindered carbon atom of the oxirane ring . This leads to the formation of a carbocation intermediate, which is then stabilized by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Oxirane,2-(chloromethyl-d2)- can be compared with other similar compounds such as:
Epichlorohydrin: The non-deuterated analog of Oxirane,2-(chloromethyl-d2)-, commonly used in the production of epoxy resins.
Glycidol: An oxidized form of epichlorohydrin, used in the synthesis of various chemicals and pharmaceuticals.
3-Chloro-1,2-propanediol: A reduced form of epichlorohydrin, used as an intermediate in the synthesis of other chemicals.
The uniqueness of Oxirane,2-(chloromethyl-d2)- lies in its deuterium labeling, which makes it valuable for isotope effect studies and tracing experiments in various scientific fields.
属性
分子式 |
C3H5ClO |
|---|---|
分子量 |
94.53 g/mol |
IUPAC 名称 |
2-[chloro(dideuterio)methyl]oxirane |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2 |
InChI 键 |
BRLQWZUYTZBJKN-DICFDUPASA-N |
手性 SMILES |
[2H]C([2H])(C1CO1)Cl |
规范 SMILES |
C1C(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


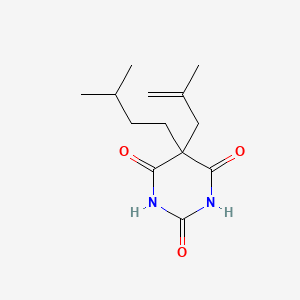
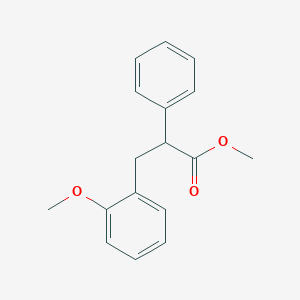
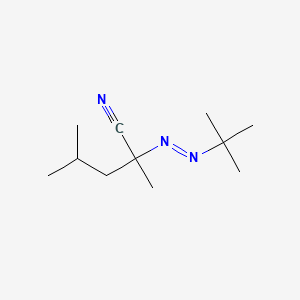

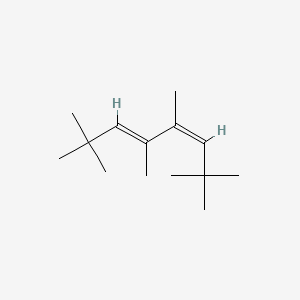
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
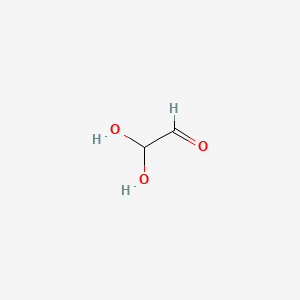
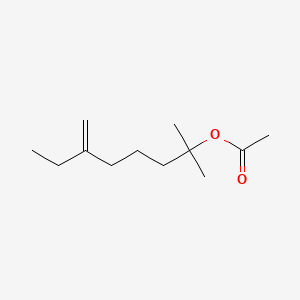
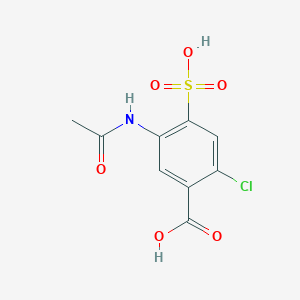
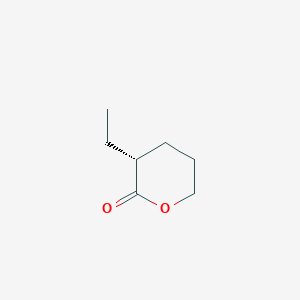
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
